molecular formula C18H12BrCl2N B12590299 4-bromo-2,6-bis(4-chlorophenyl)aniline CAS No. 647835-41-4

4-bromo-2,6-bis(4-chlorophenyl)aniline

Cat. No.: B12590299
CAS No.: 647835-41-4
M. Wt: 393.1 g/mol
InChI Key: LWJOOICXDLPDLB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(4-chlorophenyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of bromine and chlorine atoms attached to the phenyl rings, making it a halogenated aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-bis(4-chlorophenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of palladium catalysts and appropriate solvents ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(4-chlorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction can produce different aniline derivatives .

Scientific Research Applications

4-Bromo-2,6-bis(4-chlorophenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,6-bis(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-bis(4-chlorophenyl)aniline is unique due to the combination of bromine and chlorine atoms on the phenyl rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .

Properties

CAS No.

647835-41-4

Molecular Formula

C18H12BrCl2N

Molecular Weight

393.1 g/mol

IUPAC Name

4-bromo-2,6-bis(4-chlorophenyl)aniline

InChI

InChI=1S/C18H12BrCl2N/c19-13-9-16(11-1-5-14(20)6-2-11)18(22)17(10-13)12-3-7-15(21)8-4-12/h1-10H,22H2

InChI Key

LWJOOICXDLPDLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)Br)Cl

Origin of Product

United States

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